N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cycloheptyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4S/c26-21(22(27)24-18-10-4-1-2-5-11-18)23-16-15-19-12-8-9-17-25(19)30(28,29)20-13-6-3-7-14-20/h3,6-7,13-14,18-19H,1-2,4-5,8-12,15-17H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYFVZVXQVLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the coupling of the piperidine derivative with cycloheptylethanediamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide involves its interaction with specific molecular targets. The piperidine ring and benzenesulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Piperidine-Based Sulfonamides and Amides
N-(1-3-[1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidyl]propyl-4-phenyl-4-piperidyl)-N-methylacetamide hydrochloride ():
- Structural Differences : Replaces the benzenesulfonyl group with a benzoyl moiety and introduces dichlorophenyl and methylacetamide substituents.
- Implications : The dichlorophenyl group may enhance lipophilicity and receptor binding affinity compared to the cycloheptyl group in the target compound. The absence of a sulfonamide could reduce metabolic stability .
- N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (): Structural Differences: Features a phenyl-phenylethyl substitution on piperidine and a butanamide chain.
Cycloalkyl-Substituted Analogs
Data Table: Structural and Hypothetical Properties of Selected Analogs
Research Findings and Limitations
- Sulfonamide vs.
- Cycloheptyl vs. Phenyl Substituents : The cycloheptyl group in the target compound likely increases steric bulk compared to phenyl groups in analogs, possibly affecting target selectivity .
- Ethanediamide vs. Simple Amides : The ethanediamide bridge may offer dual hydrogen-bonding sites, improving binding specificity but complicating synthesis .
Limitations: Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and known properties of related compounds.
Biological Activity
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide, also known by its CAS number 898449-86-0, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H25N3O4S
- Molecular Weight : 367.4631 g/mol
- SMILES Notation : CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)c1ccccc1
The compound's mechanism of action is primarily through its interaction with specific receptors in the central nervous system (CNS). It is believed to act as an antagonist at neuropeptide Y Y2 receptors (Y2R), which are implicated in various physiological processes including appetite regulation and mood disorders. Antagonism of Y2R can lead to increased levels of neuropeptide Y (NPY) in the CNS, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Biological Activity and Pharmacological Profile
Research has demonstrated that this compound exhibits notable biological activities:
- Receptor Binding Affinity :
-
In Vitro Studies :
- In vitro assays have revealed that this compound influences neurotransmitter release and exhibits properties that may be beneficial in treating psychiatric disorders. For example, studies indicated a reduction in anxiety-like behavior in Y2R-null mice, suggesting that antagonism of this receptor could be advantageous .
- Selectivity and Safety :
Table 1: Biological Activity Summary
Table 2: Comparative Analysis with Other Compounds
| Compound Name | Receptor Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Y2R | 199-4400 | High |
| BIIE0246 | Y2R | 1000 | Moderate |
| JNJ-5207787 | Y2R | 300 | High |
Case Studies
Several studies have evaluated the therapeutic potential of compounds similar to this compound:
- Study on Anxiety Disorders : A study demonstrated that antagonists of Y2R significantly reduced ethanol consumption in rats and induced antidepressant-like effects in mice. This suggests that targeting neuropeptide pathways may provide new avenues for treatment in anxiety and depression .
- Neurotransmitter Modulation : Research has indicated that compounds affecting NPY levels can lead to significant changes in neurotransmitter release patterns, which may be beneficial for conditions associated with dysregulated neurotransmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
